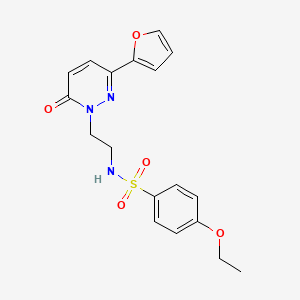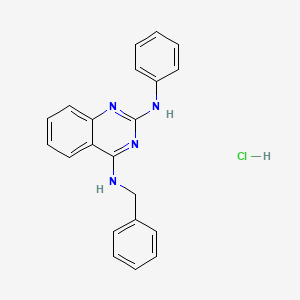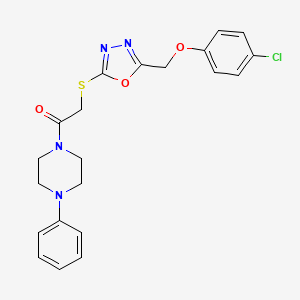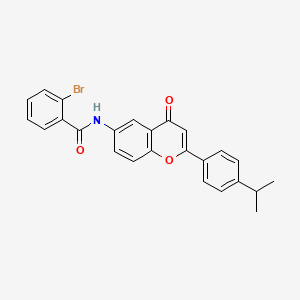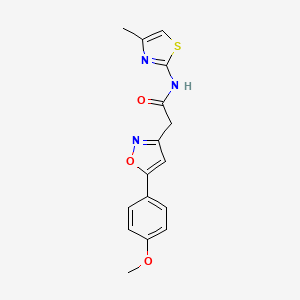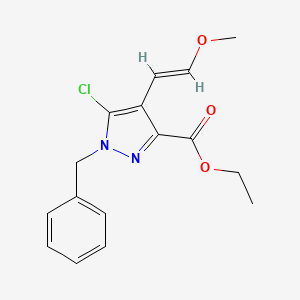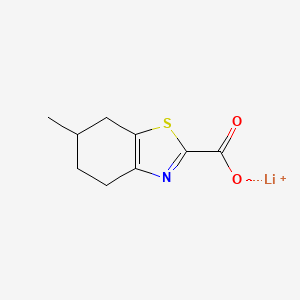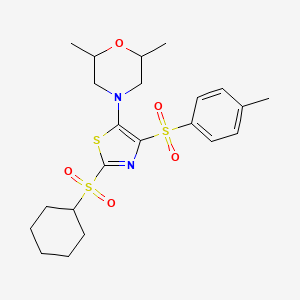
4-(2-(Cyclohexylsulfonyl)-4-tosylthiazol-5-yl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-(Cyclohexylsulfonyl)-4-tosylthiazol-5-yl)-2,6-dimethylmorpholine, commonly known as CTM, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. CTM is a thiazole-containing compound that exhibits a unique mechanism of action, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Angiotensin II Antagonists Development
In the realm of medicinal chemistry, derivatives of sulfonamide compounds, akin to the structure of 4-(2-(Cyclohexylsulfonyl)-4-tosylthiazol-5-yl)-2,6-dimethylmorpholine, have been investigated for their potential as angiotensin II (AII) antagonists. These compounds exhibit subnanomolar IC50 values against the AT1 receptor subtype, indicating high affinity and potency. Such compounds, including various acylsulfonamides and disulfimides, have shown significant in vivo efficacy, surpassing that of losartan in certain models, thereby offering insights into the design of dual AT1/AT2 receptor antagonists (Ashton et al., 1994).
Organic Light-Emitting Devices (OLEDs)
The field of organic electronics has seen the application of sulfone-containing molecules, similar in functional groups to this compound, as host materials in blue-green organic light-emitting devices (OLEDs). These compounds demonstrate high external quantum efficiency (EQE) and low turn-on voltages, indicating their potential for improving OLED performance (Kim et al., 2011).
Antibacterial Activity
Sulfonamide derivatives, including structures related to this compound, have been explored for their antimicrobial properties. Studies have highlighted the modulation of antibiotic activity against multidrug-resistant strains, showcasing the potential of these compounds in addressing antibiotic resistance challenges (Oliveira et al., 2015).
Synthesis of Heterocycles
Research into the synthesis of N-bridgehead heterocycles has utilized 4-methallyl substituted 1,2,4-triazoline-3-thiones, demonstrating the versatility of sulfonamide and morpholine derivatives in constructing complex heterocyclic frameworks. These methodologies offer pathways to novel compounds with potential applications in pharmaceuticals and materials science (Ernst et al., 1996).
Catalyst Development
In the synthesis of hexahydroquinolines, novel Bronsted acidic ionic liquids have been developed, exemplifying the role of sulfonyl and morpholine groups in catalyzing multi-component reactions. This illustrates the compound's relevance in advancing green chemistry by enabling efficient, homogeneous catalysis (Zare et al., 2013).
properties
IUPAC Name |
4-[2-cyclohexylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S3/c1-15-9-11-19(12-10-15)31(25,26)20-21(24-13-16(2)29-17(3)14-24)30-22(23-20)32(27,28)18-7-5-4-6-8-18/h9-12,16-18H,4-8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGJGFUULWGZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(S2)S(=O)(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

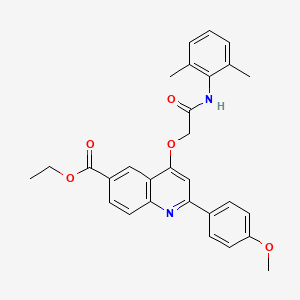
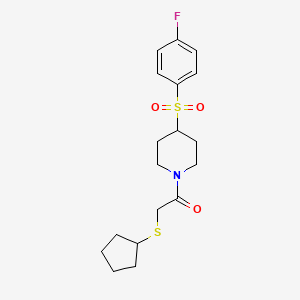
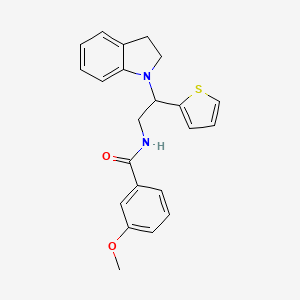

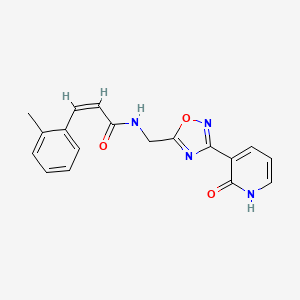
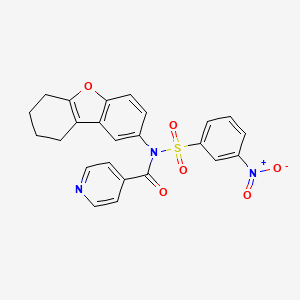
![N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2747002.png)
